molecular formula C6H6BrClN2 B15225025 2-Bromo-3-chloro-5,6-dimethylpyrazine

2-Bromo-3-chloro-5,6-dimethylpyrazine

Cat. No.: B15225025
M. Wt: 221.48 g/mol
InChI Key: RQFMFGZUWNYEPD-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5,6-dimethylpyrazine is a heterocyclic organic compound with the molecular formula C6H6BrClN2. It is a derivative of pyrazine, characterized by the presence of bromine, chlorine, and two methyl groups attached to the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5,6-dimethylpyrazine typically involves halogenation reactions. One common method is the bromination and chlorination of 5,6-dimethylpyrazine. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent and catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-chloro-5,6-dimethylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions can produce pyrazine N-oxides .

Scientific Research Applications

2-Bromo-3-chloro-5,6-dimethylpyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-chloro-5,6-dimethylpyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity. Additionally, the methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-chloro-5,6-dimethylpyrazine is unique due to the combination of bromine, chlorine, and methyl groups on the pyrazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

2-bromo-3-chloro-5,6-dimethylpyrazine

InChI

InChI=1S/C6H6BrClN2/c1-3-4(2)10-6(8)5(7)9-3/h1-2H3

InChI Key

RQFMFGZUWNYEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)Cl)Br)C

Origin of Product

United States

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